molecular formula C21H28N2O5S2 B2908194 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946347-27-9

4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2908194
CAS No.: 946347-27-9
M. Wt: 452.58
InChI Key: IHZDBRGDXBJLQR-UHFFFAOYSA-N
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Description

4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes an ethoxy group, a methyl group, a propylsulfonyl group, and a tetrahydroquinolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves a multi-step process:

  • Starting Materials: The preparation often begins with readily available starting materials such as 4-ethoxy-3-methylbenzenesulfonamide and 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline.

  • Reaction Conditions: The reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to promote the desired transformations.

  • Key Steps: The key steps might include sulfonylation, alkylation, and condensation reactions to assemble the molecular framework.

Industrial Production Methods: Scaling up the production for industrial purposes might involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, enhanced mixing techniques, and advanced purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound may be oxidized to form sulfoxides and sulfones.

  • Reduction: Reduction reactions could target specific functional groups such as sulfonyl groups.

  • Substitution: Nucleophilic or electrophilic substitution reactions might occur at different positions on the benzene ring or the quinoline moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

  • Substitution: Various reagents such as halides, amines, or organometallic reagents might be employed under specific conditions.

Major Products:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced derivatives of the parent compound.

  • Substitution Products: Depending on the substituent, diverse functionalized derivatives.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is utilized as a key intermediate in the synthesis of more complex molecules. Its versatile functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is investigated for its potential as a bioactive molecule. Studies may explore its interactions with various biological targets such as enzymes or receptors.

Medicine: Medical research focuses on its potential therapeutic applications. It may be studied for its efficacy in treating specific diseases or conditions, with research exploring its pharmacokinetics and pharmacodynamics.

Industry: In industry, the compound may be used in the development of new materials or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to a desired therapeutic effect. Detailed studies elucidate the binding affinity, specificity, and downstream effects of the compound on cellular processes.

Comparison with Similar Compounds

  • Sulfonamide Derivatives: Other molecules containing the sulfonamide functional group, such as sulfanilamide and sulfamethoxazole.

  • Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature the quinoline moiety.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-4-13-29(24,25)23-12-6-7-17-15-18(8-10-20(17)23)22-30(26,27)19-9-11-21(28-5-2)16(3)14-19/h8-11,14-15,22H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZDBRGDXBJLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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